6-chloro-N-(2,2-dimethoxyethyl)-N,2-dimethylpyrimidin-4-amine

Vue d'ensemble

Description

Molecular Structure Analysis

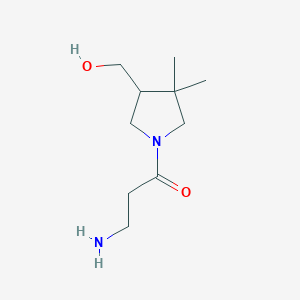

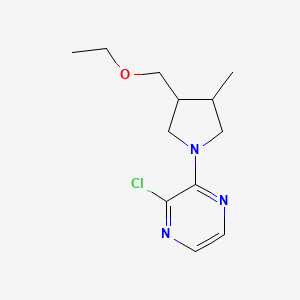

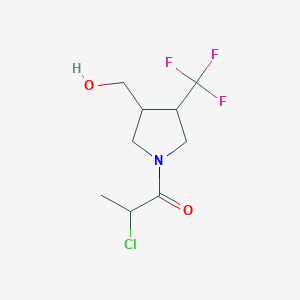

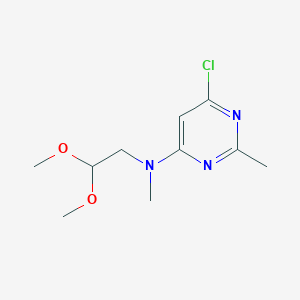

The molecular structure of 6-chloro-N-(2,2-dimethoxyethyl)-N,2-dimethylpyrimidin-4-amine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring is substituted at the 6th position by a chlorine atom and at the 4th position by an amine group .Applications De Recherche Scientifique

Synthesis and Structural Studies

Research into the synthesis and structural properties of related compounds often aims at understanding their chemical behavior and potential applications. For instance, the study on novel substituted thiazolidinones derived from chloral and substituted anilines explores synthetic routes and the structural conformation of the products, offering insights into the reactivity and potential applications of such compounds in medicinal chemistry and material science (Issac & Tierney, 1996).

Advanced Oxidation Processes for Degradation

The degradation of nitrogen-containing hazardous compounds, including amines, via advanced oxidation processes (AOPs) is a significant area of research. Such studies highlight the potential of AOPs in treating water contaminated with resistant organic compounds, suggesting applications for compounds like 6-chloro-N-(2,2-dimethoxyethyl)-N,2-dimethylpyrimidin-4-amine in environmental remediation and water treatment (Bhat & Gogate, 2021).

Nutritional and Toxicological Perspectives

Research on heterocyclic amines, including their formation in cooked meats and potential carcinogenic effects, provides a nutritional and toxicological perspective on nitrogen-containing compounds. These studies are crucial for understanding the health implications of dietary exposure to heterocyclic amines and related compounds, potentially guiding the safe use and handling of similar chemicals (Snyderwine, 1994).

Analytical Detection and Quantification

The development of analytical methods for detecting and quantifying heterocyclic amines in biological matrices, foodstuff, and beverages is vital for assessing exposure and potential health risks. These methodologies, particularly those employing liquid chromatography coupled with mass spectrometry, are essential for studying the biological effects of such compounds and could be adapted for research on this compound (Teunissen et al., 2010).

Environmental and Health Implications

Understanding the kinetics and mechanisms of formation and destruction of N-nitrosodimethylamine (NDMA) in water, as well as the occurrence and control of nitrogenous disinfection by-products (N-DBPs) in drinking water, underscores the environmental and health implications of nitrogen-containing compounds. These studies inform the development of strategies to mitigate the risks associated with N-DBPs, which may have parallels in managing the environmental impact of similar chemicals (Sharma, 2012) and (Bond et al., 2011).

Propriétés

IUPAC Name |

6-chloro-N-(2,2-dimethoxyethyl)-N,2-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClN3O2/c1-7-12-8(11)5-9(13-7)14(2)6-10(15-3)16-4/h5,10H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCMNFDGBFUYQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N(C)CC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.